Isopropyl(2-nitrophenyl)sulfane: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Reactivity
Isopropyl(2-nitrophenyl)sulfane: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Reactivity
Executive Summary
As drug development pipelines increasingly rely on highly functionalized aromatic building blocks, Isopropyl(2-nitrophenyl)sulfane (CAS: 70415-85-9) has emerged as a critical intermediate. Structurally characterized by an isopropyl thioether linkage ortho to a strongly electron-withdrawing nitro group, this compound serves as a versatile precursor for synthesizing complex anilines, sulfones, and downstream active pharmaceutical ingredients (APIs) such as kinase inhibitors.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis pathways, and downstream reactivity of Isopropyl(2-nitrophenyl)sulfane, designed specifically for application scientists and process chemists.
Molecular Identity & Structural Data
Before integrating this intermediate into a synthetic workflow, it is crucial to understand its structural parameters, which dictate its solubility, reactivity, and analytical profile.
Table 1: Molecular Identity
| Parameter | Value |
| Chemical Name | Isopropyl(2-nitrophenyl)sulfane |
| Synonyms | 1-(isopropylthio)-2-nitrobenzene; 2-nitrophenyl isopropyl sulfide |
| CAS Number | 70415-85-9 |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Topological Polar Surface Area (TPSA) | 71.1 Ų |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Physicochemical Properties
The physical properties of Isopropyl(2-nitrophenyl)sulfane inform handling, safety, and purification strategies (such as extraction solvent selection and distillation parameters). According to comprehensive chemical databases 1, the compound exhibits the following characteristics:
Table 2: Physical and Chemical Properties
| Property | Value | Experimental Implication |
| Density | 1.18 ± 0.1 g/cm³ | Sinks in aqueous biphasic mixtures during workup. |
| Boiling Point | 288.0 ± 23.0 °C | Requires high-vacuum distillation for thermal purification. |
| Flash Point | 128.0 ± 22.6 °C | Low flammability risk under standard ambient conditions. |
| Refractive Index | 1.573 | Useful for rapid purity assessment via refractometry. |
| LogP (XLogP3-AA) | 3.1 | Highly lipophilic; dictates choice of non-polar extraction solvents. |
| Aqueous Solubility | ~0.075 g/L (25 °C) | Practically insoluble in water; ideal for aqueous quench workups. |
Synthesis Methodologies: Nucleophilic Aromatic Substitution (SNAr)
The most efficient route to Isopropyl(2-nitrophenyl)sulfane is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 1-fluoro-2-nitrobenzene and isopropyl mercaptan. The presence of the ortho-nitro group highly activates the aromatic ring by stabilizing the intermediate Meisenheimer complex through resonance 2.
Nucleophilic Aromatic Substitution (SNAr) pathway for Isopropyl(2-nitrophenyl)sulfane synthesis.
Protocol 1: SNAr Synthesis Workflow
Causality & Mechanistic Insight:
-
Base Selection (NaH): Sodium hydride is a strong, non-nucleophilic base. It quantitatively deprotonates the mercaptan to form the highly reactive thiolate anion, preventing competing side reactions.
-
Leaving Group (Fluoride vs. Chloride): Fluorine's extreme electronegativity withdraws electron density from the C1 carbon, making it highly electrophilic. Because the formation of the Meisenheimer complex is the rate-determining step (not the leaving group departure), fluorinated benzenes react exponentially faster in SNAr than chlorinated analogs.
-
Solvent (DMF): Dimethylformamide is a polar aprotic solvent that solvates the sodium cation but leaves the thiolate anion "naked" and highly nucleophilic.
Step-by-Step Methodology:
-
Deprotonation: Suspend 1.1 equivalents of 60% NaH in anhydrous DMF at 0 °C under an inert argon atmosphere. Slowly add 1.1 equivalents of isopropyl mercaptan dropwise.
-
Validation Checkpoint 1 (H₂ Evolution): The reaction will vigorously evolve hydrogen gas. Complete cessation of bubbling validates the quantitative formation of the isopropyl thiolate anion.
-
Substitution: Add 1.0 equivalent of 1-fluoro-2-nitrobenzene dropwise to the thiolate solution, maintaining the temperature below 10 °C to prevent thermal degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Validation Checkpoint 2 (TLC): Monitor via Thin Layer Chromatography (Hexanes:Ethyl Acetate 9:1). The disappearance of the starting electrophile spot confirms reaction completion.
-
Quench & Extraction: Pour the reaction mixture into ice water. Extract the aqueous layer with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.
-
Drying: Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product 3.
Downstream Reactivity: Oxidation to Sulfone
A primary application of Isopropyl(2-nitrophenyl)sulfane is its oxidation to 1-(isopropylsulfonyl)-2-nitrobenzene, a critical intermediate where the sulfone moiety acts as a rigid, stable, and strong hydrogen bond acceptor in drug-target interactions.
Stepwise oxidation pathway from Isopropyl(2-nitrophenyl)sulfane to its corresponding sulfone.
Protocol 2: Oxidation Workflow
Causality & Mechanistic Insight:
-
Oxidant System (H₂O₂/AcOH): Hydrogen peroxide alone is a sluggish oxidant for thioethers. By using glacial acetic acid as the solvent, H₂O₂ reacts in situ to form peracetic acid, a highly electrophilic oxygen transfer agent that rapidly attacks the sulfur atom.
-
Thermal Activation: The first oxidation (sulfide to sulfoxide) is highly exothermic and rapid at room temperature. However, the resulting sulfoxide is electron-deficient, drastically reducing the nucleophilicity of the sulfur atom. Therefore, the second oxidation step (sulfoxide to sulfone) requires thermal activation (80 °C) to overcome the higher activation energy barrier 4.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mol of Isopropyl(2-nitrophenyl)sulfane in 1500 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Oxidant Addition: Slowly add 6.0 equivalents of 35% aqueous hydrogen peroxide dropwise.
-
Validation Checkpoint 1 (Exotherm Control): Monitor the internal temperature. The initial addition will cause an exotherm indicating the formation of the sulfoxide intermediate. Control the addition rate to maintain the temperature below 40 °C during this phase.
-
Thermal Shift: Once addition is complete, raise the reaction temperature to 80 °C and stir for 9 hours to force the conversion of the sulfoxide to the sulfone.
-
Validation Checkpoint 2 (Precipitation): Cool the reaction to room temperature and pour the mixture into a large excess of stirred water. Because the sulfone product is highly insoluble in water compared to acetic acid, it will quantitatively precipitate as a yellow solid, validating the solvent-exchange workup.
-
Isolation: Filter the precipitate via suction, wash with cold water to remove residual acetic acid, and dry under vacuum to yield the final sulfone product.
Sources
- 1. guidechem.com [guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 4. 70415-85-9|Isopropyl(2-nitrophenyl)sulfane| Ambeed [ambeed.com]
